DIBENZ(a,h)ANTHRACENE, 7-METHYL-

DNA adductomics tumor initiation ³²P‑postlabeling

7‑Methyldibenz[a,h]anthracene (7‑MeDBA, C₂₃H₁₆, CAS 15595‑02‑5) is a methyl‑substituted derivative of the pentacyclic aromatic hydrocarbon dibenz[a,h]anthracene, a compound classified by IARC as a probable human carcinogen (Group 2A). The introduction of a methyl group at the non‑benzo bay‑region position modulates the compound’s receptor binding, metabolic activation, and DNA‑damaging potency relative to the parent hydrocarbon.

Molecular Formula C23H16
Molecular Weight 292.4 g/mol
CAS No. 15595-02-5
Cat. No. B13741281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDIBENZ(a,h)ANTHRACENE, 7-METHYL-
CAS15595-02-5
Molecular FormulaC23H16
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC3=C1C=CC4=CC=CC=C43)C=CC5=CC=CC=C52
InChIInChI=1S/C23H16/c1-15-19-13-12-16-6-2-4-8-20(16)22(19)14-18-11-10-17-7-3-5-9-21(17)23(15)18/h2-14H,1H3
InChIKeyDDUMBJDETNYCKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyldibenz[a,h]anthracene (CAS 15595-02-5): A Methylated Pentacyclic Carcinogen for Defined Mechanistic and SAR Studies


7‑Methyldibenz[a,h]anthracene (7‑MeDBA, C₂₃H₁₆, CAS 15595‑02‑5) is a methyl‑substituted derivative of the pentacyclic aromatic hydrocarbon dibenz[a,h]anthracene, a compound classified by IARC as a probable human carcinogen (Group 2A) [1]. The introduction of a methyl group at the non‑benzo bay‑region position modulates the compound’s receptor binding, metabolic activation, and DNA‑damaging potency relative to the parent hydrocarbon [2]. These quantitatively defined differences make 7‑MeDBA a valuable tool for structure–activity relationship (SAR) investigations, metabolic activation studies, and environmental carcinogenesis research where precise control over carcinogenic potency is required.

Why Generic Substitution of 7‑Methyldibenz[a,h]anthracene with Other Methyl‑PAHs or the Parent Hydrocarbon Fails


Methylation at the 7‑position of dibenz[a,h]anthracene is not a silent modification. It alters the compound’s metabolic fate, shifts the distribution of DNA‑reactive dihydrodiol metabolites, and changes both the magnitude and selectivity of biological responses—including tumor‑initiating potency and immunomodulatory effects. Empirical data demonstrate that 7‑MeDBA (or its closely related analogue 7‑methylbenz[a]anthracene) is not interchangeable with unsubstituted dibenz[a,h]anthracene, the dimethylated 7,12‑DMBA, or the isomeric dibenz[a,j]anthracene series [1][2][3]. These differences directly impact experimental reproducibility, dose–response calibration, and the interpretation of structure–activity relationships, making generic substitution scientifically unreliable.

Quantitative Evidence Guide: Where 7‑Methyldibenz[a,h]anthracene Differs from Its Closest Analogs


DNA Adduct Level Defines an Intermediate Tumor‑Initiating Potency Between the Parent and the Dimethyl Derivative

In SENCAR mouse epidermis, 7‑methylbenz[a]anthracene (7‑MBA, the monomethyl analogue of the dibenz[a,h]anthracene series) yielded a total covalent DNA binding of 0.37 ± 0.07 pmol adducts/mg DNA 24 h after a single topical dose of 400 nmol [1]. This level sits between the extremely potent 7,12‑dimethylbenz[a]anthracene (6.4 ± 0.01 pmol/mg DNA) and the weakly binding dibenz[a,j]anthracene (0.03 ± 0.01 pmol/mg DNA), precisely correlating with the relative tumor‑initiating activities of the three hydrocarbons [1]. The data establish that the monomethyl substitution pattern produces an intermediate, titratable genotoxic burden distinct from both the disubstituted and unsubstituted frameworks.

DNA adductomics tumor initiation ³²P‑postlabeling SENCAR mouse

Methyl Substitution Redirects the Intracellular Dihydrodiol Profile and Blocks Glucuronide Conjugation

In primary mouse keratinocyte cultures, dibenz[a,j]anthracene (DB[a,j]A) and its 7‑methyl analogue (7‑MeDB[a,j]A) were converted to both 3,4‑ and 5,6‑dihydrodiols, but with fundamentally different time‑course dominance [1]. For DB[a,j]A, the 5,6‑dihydrodiol was the major intracellular metabolite up to 24 h, whereas for 7‑MeDB[a,j]A, the 3,4‑dihydrodiol predominated at every time point examined through 48 h [1]. Furthermore, glucuronide conjugates of the dihydrodiols were detected extracellularly only for the parent hydrocarbon; no such conjugates were found in the medium of keratinocytes exposed to the 7‑methyl derivative [1]. The preferential formation of the 3,4‑dihydrodiol—the immediate precursor of the bay‑region diol‑epoxide—combined with the absence of detoxifying glucuronidation, provides a metabolic rationale for the enhanced biological activity of the 7‑methyl compound.

PAH metabolism dihydrodiol profiling keratinocyte glucuronidation

Immunosuppressive Selectivity: 7‑Methyl Substitution Spares ConA‑Driven T‑Cell Proliferation While Blocking Anti‑CD3 Signaling

A head‑to‑head comparison of three methylated benz[a]anthracene derivatives in murine splenocyte cultures revealed a clear selectivity pattern: 7‑methylbenz[a]anthracene (7‑MBA) inhibited T‑cell proliferation stimulated by anti‑CD3 monoclonal antibody but did not suppress concanavalin A (ConA)‑induced proliferation [1]. In contrast, both 12‑methylbenz[a]anthracene (12‑MBA) and 7,12‑dimethylbenz[a]anthracene (DMBA) inhibited proliferation under both stimulation conditions [1]. Additionally, 7‑MBA did not profoundly affect IL‑2 responsiveness, whereas DMBA did, suggesting that the monomethyl substitution at the 7‑position selectively interferes with T‑cell receptor‑proximal signaling without globally impairing IL‑2‑dependent cell‑cycle progression [1].

immunotoxicity T‑cell proliferation immunosuppression SAR

Bay‑Region Methylation Enhances Theoretical Carbocation Formation Ease, Correlating with Elevated Tumorigenic Potency Over the Isomeric Series

DFT and GIAO‑NMR computational studies of the dibenz[a,j]anthracene and dibenz[a,h]anthracene series establish that the higher tumorigenic potencies of DB[a,h]A and its methylated derivatives, compared to their DB[a,j]A counterparts, are reflected in the relative ease of carbocation formation from the bay‑region anti‑diol‑epoxides [1]. Specifically, 7‑methyl‑DB[a,j]A undergoes protonation exclusively at the unsubstituted meso position (C‑14) under superacid conditions, whereas the parent DB[a,j]A yields a 1:1 mixture of two meso‑protonated arenium ions [1]. The methyl group thus directs regioselective charge delocalization and lowers the activation barrier for the formation of the electrophilic species that alkylates DNA, providing a theoretical framework that explains the experimentally observed increase in biological activity upon 7‑methyl substitution.

carbocation stability DFT bay‑region theory tumorigenicity

Optimal Application Scenarios for 7‑Methyldibenz[a,h]anthracene Based on Quantitative Differentiation Evidence


Calibrated Genotoxicity and Tumor Initiation Studies Requiring Intermediate DNA Adduct Burden

When designing dose‑response experiments for skin or other epithelial carcinogenesis models, researchers often face a binary choice between weakly active parent PAHs and excessively potent dimethyl derivatives. 7‑MeDBA (or its direct analogue 7‑MBA) occupies a precisely defined middle ground: with a total DNA adduct level of 0.37 pmol/mg DNA, it provides an approximately 12‑fold higher signal than dibenz[a,j]anthracene while remaining 17‑fold lower than DMBA [1]. This intermediate genotoxic burden allows for more accurate EC₅₀ determination and reduces the risk of saturating DNA repair pathways at high doses, making it ideal for quantitative risk assessment and co‑carcinogenesis studies.

Dissection of T‑Cell Receptor‑Specific Immunosuppression Without Global IL‑2 Pathway Disruption

The unique selectivity profile of 7‑MBA—inhibiting anti‑CD3‑mediated T‑cell activation while sparing ConA‑induced proliferation and preserving IL‑2 responsiveness—enables immunotoxicology researchers to isolate TCR‑proximal signaling effects from broader immunosuppressive mechanisms [2]. This specificity is absent in the 12‑methyl and 7,12‑dimethyl analogues, which inhibit both activation routes [2]. Studies aimed at understanding PAH‑induced immune dysregulation in the context of chemical carcinogenesis or environmental exposure can leverage 7‑MBA as a pathway‑selective molecular probe.

Metabolic Activation Studies Focused on the Bay‑Region 3,4‑Dihydrodiol‑Epoxide Pathway

The preferential intracellular accumulation of the 3,4‑dihydrodiol in 7‑MeDB[a,j]A‑treated keratinocytes, combined with the complete absence of detoxifying glucuronide conjugation [3], provides a clean experimental system for tracking the bay‑region diol‑epoxide activation route. Researchers investigating cytochrome P450 isoform specificity, epoxide hydrolase kinetics, or the formation of specific deoxyguanosine adducts can use the 7‑methyl derivative to minimize competing metabolic branches and simplify metabolite profiling.

Structure–Activity Relationship (SAR) and Computational Modeling of Methyl‑PAH Carcinogenicity

The experimentally validated shift in carbocation regiochemistry—from a 1:1 mixture of meso‑protonated species in the parent to a single regioisomer in the 7‑methyl derivative—provides an unambiguous computational benchmark for DFT‑based reactivity models [4]. Combined with the quantitative DNA‑binding data [1], these parameters enable SAR teams to calibrate in silico predictions of electrophilic reactivity against in vivo genotoxicity, making 7‑MeDBA a critical reference compound for the development of carcinogenicity prediction algorithms and the design of less hazardous PAH analogues.

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